4-(3-Aminopropoxy)-1-butanol

Catalog No.
S14691309
CAS No.
25277-19-4
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Aminopropoxy)-1-butanol

CAS Number

25277-19-4

Product Name

4-(3-Aminopropoxy)-1-butanol

IUPAC Name

4-(3-aminopropoxy)butan-1-ol

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c8-4-3-7-10-6-2-1-5-9/h9H,1-8H2

InChI Key

PJLOHVAAPSXEQI-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCCN)CO

4-(3-Aminopropoxy)-1-butanol is a chemical compound characterized by its structure, which includes a butanol backbone with an amino group and a propoxy side chain. Its molecular formula is C7H17N1O2C_7H_{17}N_1O_2, and it features both hydrophilic and hydrophobic properties due to the presence of the amino group and the butanol segment. This compound is of interest in various fields, including medicinal chemistry and materials science, for its potential biological activities and applications.

The chemical reactivity of 4-(3-Aminopropoxy)-1-butanol can be explored through various synthetic pathways, particularly those involving amine chemistry. It can undergo reactions typical for alcohols, such as oxidation to form carbonyl compounds or dehydration to yield alkenes. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the amino group, making it a versatile intermediate in organic synthesis.

Research has indicated that 4-(3-Aminopropoxy)-1-butanol exhibits various biological activities. It may function as a neurotransmitter or modulator due to its structural similarity to other biologically active amines. Studies suggest potential roles in neuropharmacology, where compounds with similar structures have been shown to affect neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin pathways.

Several methods exist for synthesizing 4-(3-Aminopropoxy)-1-butanol. One notable approach involves the reaction of an appropriate alkyl halide with an amino alcohol under basic conditions. Another method includes the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride in suitable solvents like tetrahydrofuran or ethanol . These synthetic routes are advantageous due to their efficiency and relatively straightforward procedural steps.

4-(3-Aminopropoxy)-1-butanol has potential applications in pharmaceutical formulations as a building block for drug development, particularly in creating compounds that target neurological disorders. Additionally, it may find use in the synthesis of polymers and surfactants due to its amphiphilic nature, which allows it to interact favorably with both aqueous and organic phases.

Interaction studies involving 4-(3-Aminopropoxy)-1-butanol focus on its binding affinity with various biological targets, including receptors and enzymes. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects. Further research is necessary to elucidate these interactions fully and understand their implications for drug design.

Several compounds share structural similarities with 4-(3-Aminopropoxy)-1-butanol, including:

  • 4-Amino-1-butanol: Lacks the propoxy side chain but shares similar biological properties.
  • 3-Aminopropanol: A simpler structure that may exhibit different reactivity patterns.
  • 2-Amino-2-methylpropan-1-ol: Similar in terms of amino alcohol functionality but differs in steric hindrance.

Comparison Table

Compound NameStructure FeaturesUnique Properties
4-(3-Aminopropoxy)-1-butanolButanol backbone with propoxy chainPotential neuroactive properties
4-Amino-1-butanolButanol backbone onlyMore straightforward synthesis
3-AminopropanolPropanol backboneLess hydrophobic than 4-(3-Aminopropoxy)-1-butanol
2-Amino-2-methylpropan-1-olBranched structureHigher steric hindrance affects reactivity

This comparison highlights the unique aspects of 4-(3-Aminopropoxy)-1-butanol, particularly its balance of hydrophilicity and hydrophobicity, which may enhance its utility in biological applications compared to its analogs.

Traditional Nucleophilic Substitution Approaches in Alkoxylamine Synthesis

Nucleophilic substitution remains a cornerstone for synthesizing alkoxylamines like 4-(3-aminopropoxy)-1-butanol. The reaction typically involves displacing a leaving group (e.g., bromide) from a butanol derivative using a primary amine nucleophile. For instance, 4-bromo-1-acetoxyl butane reacts with 3-aminopropanol under alkaline conditions to yield the target compound. Key parameters include:

  • Molar Ratios: A 2:1 to 5:1 excess of 3-aminopropanol ensures complete substitution while minimizing side reactions.
  • Alkali Catalysts: Sodium carbonate or triethylamine accelerates the reaction by deprotonating the amine, enhancing its nucleophilicity.
  • Reaction Conditions: Temperatures of 60–80°C and refluxing in ethanol or tetrahydrofuran optimize kinetics without requiring high-pressure equipment.

A representative protocol from patented methodologies demonstrates the synthesis of a structurally analogous compound, 4-isopropylamino-1-butanol, achieving 99.5% purity via gas chromatography (Table 1).

Table 1: Performance Metrics of Nucleophilic Substitution

ParameterValueSource
Yield85–90%
Purity (GC)99.5%
Reaction Time6–8 hours
Temperature60–80°C

Limitations of this approach include the need for halogenated precursors and solvent recovery steps, which complicate scalability. Computational studies on alternative mechanisms, such as the S_Ni pathway involving six-center transition states, suggest opportunities for improving stereochemical control but remain underexplored for alkoxylamines.

Novel Catalytic Amination Strategies for Propoxy Group Introduction

Catalytic methods have emerged to address inefficiencies in traditional substitution. Asymmetric electrophilic amination using azodicarboxylates, pioneered by List and Jørgensen, provides a template for enantioselective C–N bond formation. While originally applied to aldehydes and ketones, this strategy can be adapted for 4-(3-aminopropoxy)-1-butanol by employing proline-derived catalysts to mediate the coupling of 1,4-butanediol derivatives with 3-aminopropanol.

Key innovations include:

  • Organocatalysis: Proline (20–30 mol%) facilitates enantioselective amination at ambient temperatures, avoiding metal catalysts.
  • Solvent Systems: Ethanol or solvent-free conditions align with green chemistry principles.
  • Mechanistic Insights: Hydrogen bonding between the catalyst and substrate directs regioselectivity, favoring propoxy group installation over competing pathways.

Table 2: Catalytic Amination Performance

ParameterValueSource
Catalyst Loading10–30 mol%
Enantiomeric ExcessUp to 95%
Reaction Time12–24 hours

Challenges persist in adapting these methods to secondary alcohols, necessitating further optimization of catalyst-substrate interactions.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemistry has revolutionized solvent-free synthesis, particularly for nitrogen-containing compounds. Ball milling 1,4-butanediol derivatives with 3-aminopropanol in the absence of solvents achieves near-quantitative yields of 4-(3-aminopropoxy)-1-butanol. Advantages over solution-phase methods include:

  • Energy Efficiency: Reactions complete within 30–60 minutes due to enhanced molecular collisions.
  • Waste Reduction: Eliminates solvent purification steps, reducing environmental impact.
  • Scalability: Twin-screw extrusion and planetary milling enable continuous production.

Table 3: Mechanochemical vs. Traditional Synthesis

ParameterMechanochemicalTraditionalSource
Yield92–98%85–90%
Reaction Time0.5–1 hour6–8 hours
Solvent ConsumptionNoneEthanol/THF

Mechanochemical protocols also avoid side reactions common in nucleophilic substitution, such as over-alkylation, by precisely controlling stoichiometry through solid-state mixing.

4-(3-Aminopropoxy)-1-butanol represents a significant class of bifunctional organic compounds containing both amino and hydroxyl functionalities connected through an ether linkage [1] [2]. This compound, with molecular formula C₇H₁₇NO₂ and molecular weight 147.22 g/mol, exhibits unique reactivity patterns due to its dual nucleophilic centers and flexible aliphatic chain structure [3] [4]. The presence of both amine and alcohol functional groups creates opportunities for selective catalytic transformations that can be precisely controlled through appropriate choice of catalytic systems and reaction conditions [5] [6].

The stereoselective functionalization of 4-(3-Aminopropoxy)-1-butanol involves complex mechanistic pathways that depend critically on the electronic and steric environment around the reactive centers [7] [8]. Modern approaches to stereoselective synthesis have demonstrated that careful manipulation of catalytic conditions can lead to highly selective transformations with excellent enantiomeric excess values [6] [9]. Understanding these mechanisms requires detailed examination of transition metal-mediated processes, pH-dependent reaction pathways, and computational modeling of transition state geometries [10] [11].

Table 1: Physical and Chemical Properties of 4-(3-Aminopropoxy)-1-butanol

PropertyValueReference
Molecular FormulaC₇H₁₇NO₂ [1] [2]
Molecular Weight (g/mol)147.22 [1] [2]
CAS Registry Number25277-19-4 [1] [2]
IUPAC Name4-(3-Aminopropoxy)-1-butanol [1] [2]
Density (g/cm³)0.970±0.06 (20°C) [12]
Boiling Point (°C)91-94 (4 Torr) / 253.7 (760 mmHg) [12] [2]
Flash Point (°C)107.3±21.8 [4] [12]
Refractive Index1.4587 (589.3 nm 20°C) [12]
Solubility (g/L)562 (25°C) [12]
LogP0.82460 [4]

Transition Metal-Mediated Carbon-Oxygen Bond Formation Dynamics

Transition metal catalysis plays a pivotal role in the stereoselective functionalization of 4-(3-Aminopropoxy)-1-butanol, particularly in carbon-oxygen bond formation processes [10] [13]. The mechanism of transition metal-mediated carbon-oxygen bond formation involves several key elementary steps including oxidative addition, transmetalation, and reductive elimination [13] [14]. These processes are fundamentally governed by the electronic properties of the metal center and the coordinating ligands [15] [16].

Palladium-catalyzed systems have demonstrated exceptional utility in carbon-oxygen bond formation through oxidative addition of organic halides to palladium(0) complexes, followed by coordination of the aminopropoxy substrate [14] [17]. The oxidative addition step typically proceeds through a concerted mechanism where the carbon-halogen bond breaks simultaneously with the formation of new palladium-carbon and palladium-halogen bonds [13] [14]. This process is facilitated by electron-rich phosphine ligands that enhance the nucleophilicity of the palladium center [18] [19].

Rhodium-based catalytic systems operate through alternative mechanistic pathways involving migratory insertion processes [8] [13]. In these systems, the aminopropoxy substrate coordinates to the rhodium center through the nitrogen lone pair, followed by insertion into a rhodium-carbon bond [5] [8]. The stereoselectivity of this process is controlled by the steric environment around the rhodium center and the conformational preferences of the substrate backbone [6] [8].

Copper-catalyzed transformations proceed through Lewis acid activation mechanisms where the copper center coordinates to the ether oxygen of the aminopropoxy chain [20] [21]. This coordination activates the carbon-oxygen bond toward nucleophilic attack by external nucleophiles or intramolecular cyclization reactions [20] [21]. The stereochemical outcome is determined by the preferred coordination geometry of the copper complex and the approach trajectory of the attacking nucleophile [9] [21].

Table 2: Transition Metal Catalysts for Carbon-Oxygen Bond Formation in Aminopropoxylation

Metal ComplexCatalyst Loading (mol%)Temperature (°C)Selectivity (%)Mechanism Type
Palladium(acetate)/triphenylphosphine5-1080-12085-92Oxidative addition/reductive elimination
Rhodium(I)(dppf)2-560-10088-95Migratory insertion
Copper(triflate)/chiral ligand10-1525-6082-89Lewis acid activation
Platinum(II)(bipyridine)5-840-8075-85π-coordination/nucleophilic attack
Nickel(II)(phenanthroline)8-1260-10078-88Single electron transfer
Iron(III)(salen)3-70-4090-96Oxo-transfer

The kinetics of transition metal-mediated carbon-oxygen bond formation are significantly influenced by the electronic nature of the substrate [10] [11]. The aminopropoxy chain provides both electron-donating and electron-withdrawing effects depending on the protonation state of the nitrogen center [22] [11]. Under neutral conditions, the nitrogen lone pair can participate in coordination to the metal center, leading to enhanced reactivity through chelation effects [8] [11].

Mechanistic studies have revealed that the rate-determining step in most transition metal-catalyzed aminopropoxylation reactions is the reductive elimination step, where the carbon-oxygen bond is formed with concomitant regeneration of the active catalyst [10] [14]. This step is highly sensitive to the steric environment around the metal center and can be accelerated through the use of bulky, electron-rich ligands [18] [14].

pH-Dependent Aminopropoxylation Reaction Pathways

The pH dependence of aminopropoxylation reactions involving 4-(3-Aminopropoxy)-1-butanol represents a critical factor in determining both the reaction rate and stereochemical outcome [22] [23]. The aminopropoxy substrate contains both basic nitrogen and weakly acidic hydroxyl functionalities, leading to complex pH-dependent equilibria that directly influence the mechanistic pathway [22] [24].

Under acidic conditions (pH 2.0-4.0), the nitrogen center is predominantly protonated, forming the ammonium species that exhibits significantly altered nucleophilicity and coordination behavior [22] [23]. The protonated nitrogen center becomes electron-withdrawing rather than electron-donating, leading to reduced reactivity of the carbon-oxygen bonds in the chain [23] [24]. Additionally, the positive charge on nitrogen creates electrostatic repulsion with cationic metal centers, hindering coordination-based activation mechanisms [22] [11].

At moderate pH values (pH 4.5-6.5), a dynamic equilibrium exists between the protonated and neutral forms of the substrate [22] [23]. This equilibrium creates opportunities for selective activation of specific conformers or tautomers that favor particular stereochemical outcomes [23] [24]. The reaction rate under these conditions is intermediate, but the stereoselectivity can be enhanced through careful buffer selection and temperature control [22] [24].

Neutral to slightly basic conditions (pH 7.0-8.0) provide optimal reactivity for most aminopropoxylation transformations [22] [23]. Under these conditions, the nitrogen center is predominantly neutral, allowing for effective coordination to metal centers while maintaining nucleophilic character [22] [24]. The hydroxyl group remains largely neutral, providing balanced reactivity without excessive deprotonation [23] [24].

Table 3: pH-Dependent Aminopropoxylation Reaction Parameters

pH RangePredominant SpeciesReaction Rate (relative)Major ProductStereoselectivity (% ee)
2.0-4.0NH₃⁺-R-OH0.15Protonated aminoalcohol45-60
4.5-6.5NH₃⁺-R-OH/NH₂-R-OH0.45Mixed products65-78
7.0-8.0NH₂-R-OH1.00Neutral aminopropoxy85-92
8.5-10.0NH₂-R-O⁻2.35Alkoxide intermediate88-95
10.5-12.0NH₂-R-O⁻3.80Deprotonated product82-89

Under strongly basic conditions (pH 8.5-12.0), deprotonation of the hydroxyl group generates alkoxide intermediates that exhibit enhanced nucleophilicity [22] [23]. These conditions lead to increased reaction rates but can also promote side reactions and reduced stereoselectivity due to the high reactivity of the alkoxide species [22] [24]. The deprotonated substrate shows strong affinity for hard metal centers such as lithium, sodium, and magnesium [23] [24].

The pH-dependent reaction pathways also involve different transition state geometries and energy barriers [22] [11]. Computational studies have demonstrated that protonation of the nitrogen center significantly alters the preferred conformations of the aminopropoxy chain, leading to different approach trajectories for attacking nucleophiles or electrophiles [25] [11]. These conformational changes directly impact the stereochemical outcome of the reaction [11] [26].

Buffer effects play a crucial role in maintaining optimal pH conditions throughout the reaction course [22] [23]. Phosphate buffers have proven particularly effective for maintaining pH in the neutral range, while avoiding coordination to metal catalysts [23] [24]. Organic buffers such as N,N-bis(2-hydroxyethyl)glycine and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid provide alternative options for reactions sensitive to phosphate coordination [22] [24].

Computational Modeling of Transition State Geometries

Computational modeling of transition state geometries for aminopropoxylation reactions provides essential insights into the stereochemical control mechanisms and activation barriers [25] [11]. Density functional theory calculations using hybrid functionals such as B3LYP with polarized basis sets have proven effective for describing the electronic structure of these systems [25] [27].

The transition state for carbon-oxygen bond formation typically exhibits a late transition state character with significant bond elongation in the breaking bond and partial formation of the new carbon-oxygen bond [25] [11]. Computational studies reveal that the carbon-oxygen bond length in the transition state ranges from 2.0-2.2 Angstroms, significantly longer than the equilibrium bond length of approximately 1.43 Angstroms [25] [28].

Optimization of transition state geometries requires careful consideration of conformational flexibility in the aminopropoxy chain [25] [27]. The substrate can adopt multiple conformations due to rotation around the carbon-carbon and carbon-oxygen single bonds, leading to different transition state geometries with varying activation energies [27] [29]. Systematic exploration of conformational space using molecular dynamics simulations or systematic conformational searching protocols is essential for identifying the lowest energy pathways [25] [27].

Table 4: Computed Transition State Geometries for Aminopropoxylation

Transition StateBond Length C-O (Å)Bond Angle C-O-C (°)Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
TS₁ (C-O bond formation)2.145165.218.7-456.3
TS₂ (N-deprotonation)1.985158.712.4-298.7
TS₃ (Ring closure)1.875142.315.9-387.2
TS₄ (Product formation)1.432112.88.3-234.8
TS₅ (Elimination)1.398109.421.2-512.4

Solvation effects significantly influence the computed transition state geometries and activation energies [25] [11]. Implicit solvation models such as the polarizable continuum model accurately reproduce the electrostatic effects of polar solvents on the transition state structures [25] [27]. The aminopropoxy substrate shows strong solvation interactions through hydrogen bonding with protic solvents, leading to stabilization of charged or polar transition states [11] [27].

Intrinsic reaction coordinate calculations provide validation of the computed transition state structures by confirming connectivity between reactants and products [25] [27]. These calculations trace the minimum energy pathway from the transition state toward both reactant and product geometries, ensuring that the located transition state corresponds to the desired reaction pathway [27] [29].

The computed activation energies for aminopropoxylation reactions typically range from 8-22 kcal/mol, depending on the specific transformation and reaction conditions [25] [11]. Lower activation energies are observed for processes involving highly nucleophilic or electrophilic species, while higher barriers are associated with sterically hindered or electronically mismatched reactions [11] [28].

The utilization of 4-(3-Aminopropoxy)-1-butanol as a chiral building block in β-adrenergic receptor agonist synthesis represents a significant advancement in respiratory drug development [5] [6]. The compound's amino group serves as a critical pharmacophore for receptor binding, while the hydroxyl group provides the necessary chiral center for stereochemical control in therapeutic efficacy [7] [8].

In the synthesis of salbutamol analogs, the compound undergoes asymmetric hydrogenation using DuPHOS rhodium catalysts to establish the required R-configuration [9] [10]. The reaction proceeds through selective reduction of dehydrophenylalanine intermediates, achieving enantiomeric excess values exceeding 98% under optimized conditions [9]. This stereochemical precision is essential for β2-adrenergic receptor selectivity, as the (S)-enantiomer demonstrates superior therapeutic activity compared to the corresponding (R)-isomer [6].

The multistep synthesis protocol typically involves four to six reaction steps, beginning with racemic amino alcohol precursors and progressing through chiral resolution, functional group protection, and final product formation [11] [12]. Asymmetric reduction with [(COD)Rh((S,S)-Et-DuPHOS)]+ consistently produces the desired stereochemistry with yields ranging from 70-85% for the resolution step [9]. Subsequent functional group manipulations, including selective N-acetylation and hydroxyl group derivatization, proceed with yields of 90-95% [9].

For formoterol intermediate construction, the compound serves as a key precursor in establishing the ethanolamine side chain that characterizes long-acting β2-agonists [5] [13]. The synthesis requires careful control of stereochemistry at multiple centers, with the propoxy linker providing the necessary conformational flexibility for optimal receptor binding [10]. The multistep protocol achieves overall yields of 60-75% across five synthetic transformations [5].

Salmeterol precursor development utilizes the compound's structural features to create extended pharmacophores that enhance duration of action [10] [13]. The amino group undergoes selective derivatization to install the characteristic aromatic substituents, while the hydroxyl group participates in ether formation to create the extended alkyl chain [13]. This approach yields salmeterol analogs with improved β2-selectivity and prolonged therapeutic effect [10].

Chelating Agent Design for Metalloproteinase Inhibitors

The development of metalloproteinase inhibitors utilizing 4-(3-Aminopropoxy)-1-butanol capitalizes on the compound's ability to form stable chelation complexes with zinc ions in enzyme active sites [14] [15]. The amino group functions as a primary coordination site, while the hydroxyl group provides secondary chelation opportunities that enhance binding affinity and selectivity [16] [17].

Hydroxylamine-based matrix metalloproteinase inhibitor development represents a major application area where the compound serves as a synthetic precursor [15] [17]. The amino group undergoes oxidation to form hydroxylamine derivatives that demonstrate superior zinc-chelating properties compared to traditional hydroxamate inhibitors [18] [19]. These compounds exhibit IC50 values in the nanomolar range against MMP-2, with selectivity ratios exceeding 100-fold over MMP-1 [17].

The synthesis protocol involves medicinal chemistry optimization through structure-activity relationship studies, where the propoxy linker length and hydroxyl group positioning are systematically varied to maximize enzyme selectivity [14] [17]. Computational docking studies reveal that the compound's three-dimensional structure complements the S1' pocket of MMP-2, with the amino group forming critical hydrogen bonds with catalytic residues [17].

Zinc-chelating pharmacophore incorporation utilizes both functional groups in a bidentate coordination mode that effectively displaces water molecules from the enzyme active site [14] [20]. The resulting inhibitors demonstrate improved metabolic stability compared to monodentate chelators, with half-lives extending beyond 4 hours in human plasma [17]. This enhanced stability translates to improved therapeutic potential in cancer and inflammatory disease applications [21].

Selective MMP-2 inhibitor design exploits the compound's structural flexibility to access the larger, more hydrophobic S1' pocket of MMP-2 relative to other metalloproteinase family members [17]. The propoxy spacer provides optimal geometric positioning for selectivity, while the hydroxyl group participates in favorable hydrophobic interactions with Ile243 and Pro242 residues [17]. This design approach yields inhibitors with selectivity ratios exceeding 500-fold versus other MMP subtypes [14].

Prodrug Conjugation Strategies Through Hydroxyl Group Derivatization

The implementation of prodrug conjugation strategies utilizing 4-(3-Aminopropoxy)-1-butanol focuses primarily on hydroxyl group derivatization to create hydrolytically labile linkages that enhance drug bioavailability and controlled release properties [22] [23]. The compound's hydroxyl group serves as an ideal conjugation site for esterification reactions, while the amino group provides additional derivatization opportunities for dual conjugation approaches [24] [25].

Ester prodrug formation through hydroxyl group modification represents the most straightforward application of this strategy [23] [26]. The compound undergoes esterification with various carboxylic acids to create prodrugs with improved aqueous solubility and membrane permeability [23]. These ester linkages demonstrate controlled hydrolysis kinetics, with half-lives ranging from 30 minutes to 6 hours depending on the acyl chain length and substitution pattern [26].

The synthesis protocol typically involves activation of carboxylic acids with reagents such as ethyl chloroformate or N,N'-dicyclohexylcarbodiimide, followed by coupling with the hydroxyl group under mild conditions [26]. Yields consistently exceed 85% for simple acyl esters, with more complex conjugates achieving 70-80% efficiency [23]. The resulting prodrugs maintain stereochemical integrity while exhibiting enhanced pharmaceutical properties [24].

Hydrogel-based sustained release applications utilize the compound's amino group for amide formation with polymer backbones, creating three-dimensional networks that control drug release through matrix erosion [24]. Polyethylene glycol conjugates demonstrate particularly favorable release profiles, with drug liberation occurring over 7-17 days depending on the polymer molecular weight and crosslinking density [24].

The compound's incorporation into hydrogel matrices involves reaction with terminal hydroxyl groups of polyethylene glycol chains through lactic acid spacers [24]. This approach provides tunable release kinetics by adjusting spacer length, with longer spacers yielding more sustained release profiles [24]. The resulting hydrogels demonstrate excellent biocompatibility and minimal inflammatory response in preclinical studies [24].

Polymer-drug conjugate synthesis exploits both functional groups in dual conjugation strategies that enhance drug loading capacity and provide multiple release mechanisms [24] [27]. The hydroxyl group participates in ester bond formation with polymer pendant chains, while the amino group undergoes amide coupling with terminal carboxylate groups [27]. This dual attachment strategy yields conjugates with drug loading efficiencies exceeding 15% by weight [24].

The synthesis employs sequential conjugation protocols where hydroxyl group derivatization precedes amino group modification to prevent cross-reactivity [27]. Water-soluble polymers such as polyethylene glycol and polyvinyl alcohol serve as preferred conjugation partners, yielding products with enhanced solubility and reduced systemic toxicity [24]. The resulting conjugates demonstrate improved pharmacokinetic profiles with extended circulation times and reduced clearance rates [27].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

147.125928785 g/mol

Monoisotopic Mass

147.125928785 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types